N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a quinazolinone core, which is known for its biological activity, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions, where an ethoxyphenylamine reacts with an activated ester or acid chloride.
Attachment of the Chlorophenethyl Group: The chlorophenethyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinazolinone core is alkylated with a chlorophenethyl halide in the presence of a Lewis acid catalyst.
Final Coupling Step: The final step involves coupling the intermediate with butanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the ethoxyphenyl group to form corresponding quinones.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceutical Research: The compound can be a lead compound for the development of new drugs.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Chlorophenethyl Derivatives: Compounds with a similar chlorophenethyl group, such as 4-chlorophenethylamine.
Ethoxyphenyl Derivatives: Compounds with a similar ethoxyphenyl group, such as 4-ethoxyphenylamine.
Uniqueness
N-(4-chlorophenethyl)-4-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, chlorophenethyl group, and ethoxyphenyl group in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C30H31ClN4O5 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H31ClN4O5/c1-2-40-24-15-13-23(14-16-24)33-28(37)20-35-26-7-4-3-6-25(26)29(38)34(30(35)39)19-5-8-27(36)32-18-17-21-9-11-22(31)12-10-21/h3-4,6-7,9-16H,2,5,8,17-20H2,1H3,(H,32,36)(H,33,37) |
InChI Key |
FDWUSLZEUXZNIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.